molecular formula C18H24N4O4S B11259276 ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11259276
M. Wt: 392.5 g/mol
InChI Key: XWQVEYMFIYNSQR-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the sulfonyl and piperazine groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

What sets ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications, such as targeted drug development or specialized chemical synthesis.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-17(20-19-15)27(24,25)22-9-7-21(8-10-22)16-11-13(2)5-6-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

XWQVEYMFIYNSQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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